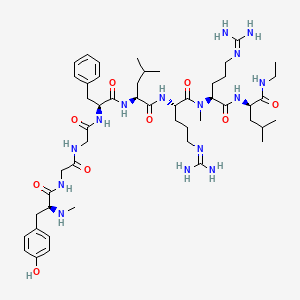
(N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8)
Overview
Description
E2078 is a synthetic peptide derivative of dynorphin A (1-8), which is a naturally occurring opioid peptide. This compound is known for its potent analgesic properties and its ability to interact with kappa opioid receptors. E2078 has been modified to enhance its stability against proteolytic cleavage, making it a valuable compound for research and potential therapeutic applications .
Mechanism of Action
Target of Action
E-2078, also known as X741EI11EL or N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide, primarily targets the κ-opioid receptors . These receptors play a crucial role in pain perception, consciousness, motor control, and mood .
Mode of Action
E-2078 interacts with its primary targets, the κ-opioid receptors, by binding to them . This binding triggers a series of biochemical reactions that result in the compound’s analgesic effects . E-2078 has been found to produce κ-opioid agonist effects in vivo in rodents .
Biochemical Pathways
The interaction of E-2078 with the κ-opioid receptors affects several biochemical pathways. These pathways are involved in pain perception and response to stress . The downstream effects of these pathways include analgesia and potential application in the management of pain .
Pharmacokinetics
The pharmacokinetics of E-2078 involve its absorption, distribution, metabolism, and excretion (ADME). E-2078 is stable against enzymatic degradation in human and rhesus monkey blood . It has been found that E-2078 is stable in vivo in rhesus monkey blood . The apparent half-life of elimination of E-2078 in vivo from the rhesus monkey blood was determined to be 44.0 min . These properties impact the bioavailability of E-2078, making it a potential therapeutic agent for pain management .
Result of Action
The molecular and cellular effects of E-2078’s action primarily involve the modulation of κ-opioid receptors. This modulation results in analgesic effects, making E-2078 a potential therapeutic agent for pain management . E-2078 has been found to produce κ-opioid agonist effects in vivo in rodents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of E-2078. For instance, the compound’s stability against enzymatic degradation suggests that it may be less susceptible to changes in environmental conditions such as temperature and pH .
Biochemical Analysis
Biochemical Properties
N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with glycyl radical enzymes, which are involved in radical-based catalysis . These interactions are typically characterized by hydrogen bonding and other non-covalent interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the specific conditions of the cellular environment.
Molecular Mechanism
The molecular mechanism of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and other non-covalent interactions . These binding interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The precise nature of these interactions depends on the specific biomolecules involved and the context of the biochemical environment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, it may undergo degradation over time, leading to a decrease in its activity and effectiveness. Additionally, long-term exposure to this compound can result in changes in cellular metabolism and gene expression, which can have significant implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential side effects.
Metabolic Pathways
N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function. Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide exhibits specific subcellular localization patterns, which can affect its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E2078 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for E2078 includes modifications such as N-methylation and the incorporation of D-amino acids to enhance stability. The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, along with protecting groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of E2078 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The purification of the synthesized peptide is achieved through high-performance liquid chromatography, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
E2078 primarily undergoes peptide bond formation and cleavage reactions. It is designed to be resistant to enzymatic degradation, which is a common challenge for peptide-based compounds. The compound can also participate in oxidation and reduction reactions, depending on the specific functional groups present in its structure .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of E2078 include N,N’-diisopropylcarbodiimide, hydroxybenzotriazole, and various protecting groups such as t-butoxycarbonyl and fluorenylmethyloxycarbonyl. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major product formed from the synthesis of E2078 is the fully assembled peptide with the desired sequence and modifications. Any side products or incomplete sequences are removed during the purification process .
Scientific Research Applications
E2078 has a wide range of applications in scientific research:
Chemistry: E2078 is used as a model compound to study peptide synthesis and stability.
Biology: In biological research, E2078 is used to study the interactions between peptides and opioid receptors.
Medicine: E2078’s potent analgesic properties make it a subject of interest for developing new pain management therapies.
Industry: In the pharmaceutical industry, E2078 is used in the development of new analgesic drugs.
Comparison with Similar Compounds
Similar Compounds
Dynorphin A (1-8): The natural peptide from which E2078 is derived. It has similar analgesic properties but is less stable.
U50488H: A synthetic kappa opioid receptor agonist with similar analgesic effects but different structural features.
Nalfurafine: Another kappa opioid receptor agonist used in the treatment of pruritus.
Uniqueness of E2078
E2078 is unique due to its enhanced stability against proteolytic cleavage, which is achieved through specific modifications such as N-methylation and the incorporation of D-amino acids. These modifications make E2078 a valuable tool for research and potential therapeutic applications, as it retains its activity for longer periods compared to its natural counterpart .
Properties
IUPAC Name |
(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-N-ethyl-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58)/t35-,36-,37+,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENWDDCMEATQSR-ONSKYXJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H81N15O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145949 | |
| Record name | E 2078 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1036.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103613-84-9 | |
| Record name | E 2078 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103613849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E 2078 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | E-2078 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X741EI11EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: E-2078, also known as [N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide], primarily interacts with kappa-opioid receptors (κ-opioid receptors) in the central nervous system [, , , , , , , ]. While it displays some affinity for mu (μ) and delta (δ) opioid receptors, its activity at kappa receptors is most pronounced. Upon binding to these receptors, E-2078 initiates a cascade of intracellular events, ultimately leading to the inhibition of pain transmission.
A: The molecular formula of E-2078 is C52H83N15O9. Its molecular weight is 1058.3 g/mol []. While the provided research does not delve into detailed spectroscopic characterization, mass spectrometry was extensively used to study its stability and transport across the blood-brain barrier [, ].
A: E-2078 demonstrates remarkable stability against enzymatic degradation in both human and rhesus monkey blood in vitro []. Even after intravenous administration in rhesus monkeys, no significant biotransformation products were detected [, ]. This high stability is attributed to specific modifications in its structure, distinguishing it from the less stable dynorphin A [, ].
ANone: The research focuses primarily on the pharmacological properties of E-2078 as a κ-opioid receptor agonist. There is no mention of any catalytic properties or applications of E-2078 in the provided scientific literature.
ANone: The provided abstracts do not mention the use of computational chemistry techniques such as molecular modeling, docking studies, or quantitative structure-activity relationship (QSAR) modeling for E-2078.
A: While the provided research does not elaborate on the systematic modification of the E-2078 structure, it highlights the importance of its C-terminal structure and basicity for uptake via adsorptive-mediated endocytosis at the blood-brain barrier []. Further research exploring structure-activity relationships would be valuable.
A: Research indicates that E-2078 is capable of crossing the blood-brain barrier, a crucial factor for its central action []. The elimination half-life in rhesus monkey blood was determined to be 44 minutes after intravenous injection []. More detailed investigations are needed to establish a comprehensive pharmacokinetic profile.
A: E-2078 shows potent antinociceptive effects in various animal models. In mice, it demonstrates dose-dependent analgesia in the tail-pinch, tail-flick, and formalin tests after systemic administration [, ]. This analgesic effect is long-lasting and resistant to naloxone, a μ-opioid receptor antagonist, indicating the involvement of κ-opioid receptors []. Studies using intrathecal and intracerebroventricular administration confirm the spinal and central actions of E-2078 in mediating analgesia [].
ANone: The provided research does not focus on resistance mechanisms to E-2078. Long-term studies are required to evaluate the potential for tolerance development, a common concern with opioid analgesics.
A: While the research does not provide a comprehensive safety profile, E-2078's effects on sedation and prolactin levels were investigated in rhesus monkeys []. At doses that produce antinociception, E-2078 did not significantly affect motor coordination in mice, suggesting a favorable safety margin [].
ANone: The research does not explore specific biomarkers related to E-2078 treatment. Identifying biomarkers could be valuable for predicting individual responses and optimizing pain management strategies.
A: Mass spectrometry, particularly matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, played a crucial role in studying the stability and transport of E-2078 across the blood-brain barrier [, ]. High-performance liquid chromatography (HPLC) was employed to analyze its metabolism in biological samples [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593313.png)
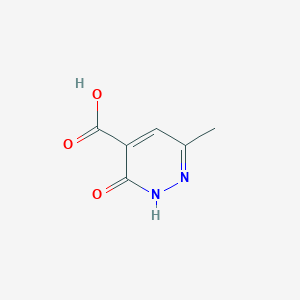
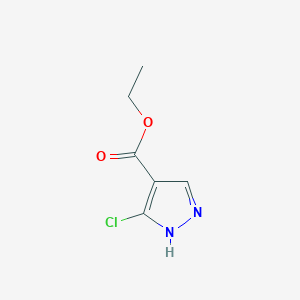
![2-Chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1593317.png)
![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)


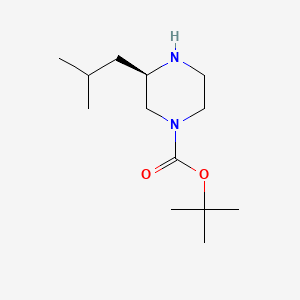

![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B1593327.png)
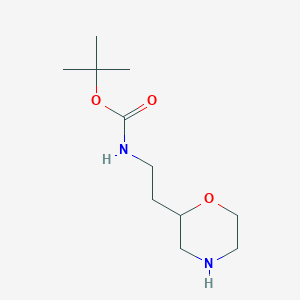
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine](/img/structure/B1593332.png)
